molecular formula C11H12N2O2S B8322852 1-(2-Hydroxyethyl)-5-(4-methylthiophen-2-yl)pyrazin-2(1H)-one

1-(2-Hydroxyethyl)-5-(4-methylthiophen-2-yl)pyrazin-2(1H)-one

Cat. No. B8322852
M. Wt: 236.29 g/mol
InChI Key: UHSHJXCVZUSPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08314087B2

Procedure details

5-Bromo-1-(2-hydroxyethyl)pyrazin-2(1H)-one (199.6 mg, 911 μmol), 1,1′-bis(diphenylphosphino)ferrocene-palladium dichloride (66.6 mg, 91 μmol), and 4-methylthiophen-2-ylboronic acid (253.7 mg, 1787 μmol) were suspended in DME (5.0 mL) and sodium carbonate (1.2 mL, 2.0 M in water, 2.4 mmol) was added. The reaction flask was fit with a reflux condensor and placed in a preheated oil bath (85° C.) and stirred under argon for 1 hour The reaction was then cooled to room temperature and quenched with saturated sodium bicarbonate (5 mL) and allowed to stand at room temperature overnight. It was then extracted with CH2Cl2 and with 10:1 CH2Cl2/MeOH, and the organic extracts were combined, dried over sodium sulfate, filtered, concentrated, and filtered through silica gel (30:1 CH2Cl2/MeOH) to afford the desired product (110.6 mg, 0.468 mmol, 51% yield). MS (ESI pos. ion) m/z (MH+): 237. Calc'd exact mass for C11H12N2O2S: 236. 1H NMR (400 MHz, CDCl3): 8.21 (s, 1H), 7.53 (s, 1H), 7.12 (s, 1H), 6.88 (s, 1H), 4.14 (t, J=5.0 Hz, 2H), 4.02 (q, J=5.0 Hz, 2H), 2.33 (s, 1H, J=5.0 Hz, 1H), 2.28 (s, 3H).
Name
5-Bromo-1-(2-hydroxyethyl)pyrazin-2(1H)-one
Quantity
199.6 mg
Type
reactant
Reaction Step One
Quantity
253.7 mg
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
66.6 mg
Type
catalyst
Reaction Step Five
Yield
51%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5](=[O:11])[N:6]([CH2:8][CH2:9][OH:10])[CH:7]=1.[CH3:12][C:13]1[CH:14]=[C:15](B(O)O)[S:16][CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[OH:10][CH2:9][CH2:8][N:6]1[CH:7]=[C:2]([C:15]2[S:16][CH:17]=[C:13]([CH3:12])[CH:14]=2)[N:3]=[CH:4][C:5]1=[O:11] |f:2.3.4,6.7.8.9|

Inputs

Step One
Name
5-Bromo-1-(2-hydroxyethyl)pyrazin-2(1H)-one
Quantity
199.6 mg
Type
reactant
Smiles
BrC=1N=CC(N(C1)CCO)=O
Step Two
Name
Quantity
253.7 mg
Type
reactant
Smiles
CC=1C=C(SC1)B(O)O
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Step Five
Name
Quantity
66.6 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
(85° C.) and stirred under argon for 1 hour The reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a preheated oil bath
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with saturated sodium bicarbonate (5 mL)
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
It was then extracted with CH2Cl2 and with 10:1 CH2Cl2/MeOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered through silica gel (30:1 CH2Cl2/MeOH)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCN1C(C=NC(=C1)C=1SC=C(C1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.468 mmol
AMOUNT: MASS 110.6 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.